molecular formula C10H14N2O3S B2700324 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 627839-96-7

5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2700324
CAS No.: 627839-96-7
M. Wt: 242.29
InChI Key: OBVYPGJJMNVGLY-UHFFFAOYSA-N
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Description

5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both piperidine and pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves the reaction of piperidine-1-sulfonyl chloride with 1,2-dihydropyridin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine or pyridinone derivatives.

Scientific Research Applications

5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-sulfonyl chloride: A precursor in the synthesis of 5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one.

    1,2-Dihydropyridin-2-one: Another precursor used in the synthesis.

    Piperidine derivatives:

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both piperidine and pyridinone moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-10-5-4-9(8-11-10)16(14,15)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVYPGJJMNVGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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